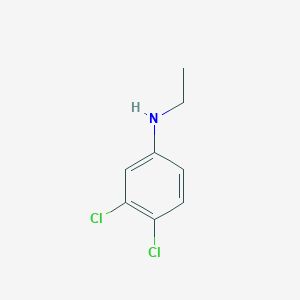

(3,4-Dichloro-phenyl)-ethyl-amine

説明

(3,4-Dichloro-phenyl)-ethyl-amine is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethylamine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-phenyl)-ethyl-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as chlorination of the benzene ring followed by amination. Advanced purification techniques, including chromatography, are employed to obtain the final product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl-ethyl-amines with various functional groups.

科学的研究の応用

Pharmaceutical Development

(3,4-Dichloro-phenyl)-ethyl-amine is widely recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Neurological Disorders : The compound is utilized in the development of drugs targeting conditions such as depression and anxiety, particularly through its interactions with neurotransmitter systems .

- Antidepressants : It has been investigated as a precursor in synthesizing novel antidepressants that inhibit the reuptake of serotonin and norepinephrine .

Agricultural Chemicals

In the agricultural sector, this compound is employed in formulating pesticides and herbicides. Its specific applications include:

- Pesticide Formulation : The compound enhances crop protection by targeting specific pests while minimizing environmental impact .

- Herbicide Development : Research indicates its potential effectiveness in developing selective herbicides that reduce damage to non-target plants .

Material Science

The compound's unique properties allow it to be used in material science, particularly in:

- Specialty Polymers : It is incorporated into the synthesis of polymers and resins that exhibit improved durability and chemical resistance, making them suitable for industrial applications .

- Coatings and Adhesives : The compound contributes to creating high-performance coatings that require resistance to solvents and temperature fluctuations .

Analytical Chemistry

In analytical applications, this compound serves as:

- Reagent for Detection : It aids in the detection and quantification of other chemical substances in complex mixtures through chromatographic techniques .

- Mechanistic Studies : The compound is utilized in research focused on chemical reactivity and mechanism exploration, providing insights into reaction pathways and kinetics .

Case Studies

- Pharmaceutical Case Study : A study highlighted the synthesis of a novel antidepressant using this compound as a precursor. The resulting compound exhibited significant serotonin reuptake inhibition compared to existing medications, indicating its potential efficacy in treating depression .

- Agricultural Case Study : Research demonstrated that formulations containing this compound significantly reduced pest populations while showing minimal toxicity to beneficial insects, showcasing its effectiveness as an environmentally friendly pesticide .

作用機序

The mechanism of action of (3,4-Dichloro-phenyl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with receptors, altering signal transduction pathways and cellular responses.

類似化合物との比較

3,4-Dichloro-phenyl)-methyl-amine: Similar structure but with a methyl group instead of an ethyl group.

3,4-Dichloro-phenyl)-propyl-amine: Similar structure but with a propyl group instead of an ethyl group.

3,4-Dichloro-phenyl)-isopropyl-amine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: (3,4-Dichloro-phenyl)-ethyl-amine is unique due to its specific ethylamine group, which imparts distinct chemical and biological properties. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and potential for various chemical transformations.

生物活性

(3,4-Dichloro-phenyl)-ethyl-amine, also known as 2-(3,4-dichlorophenyl)ethanamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H9Cl2N

- Molecular Weight : 188.07 g/mol

- CAS Number : 217958

This compound features a dichlorophenyl moiety attached to an ethylamine group, which contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may function as an inhibitor or activator of these targets, thereby modulating various biochemical pathways.

Key Mechanisms

- Sigma Receptor Affinity : Research indicates that derivatives of this compound exhibit significant affinity for sigma receptors, which are implicated in various neurological functions and may play a role in pain modulation and neuroprotection .

- Antibacterial Activity : Studies have shown that related compounds possess antibacterial properties against certain pathogens. For instance, modifications to the dichlorophenyl structure have been linked to enhanced activity against Chlamydia and other bacteria .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound and its derivatives:

| Study | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Leung et al., 2020 | N. meningitidis | 64 μg/mL |

| Leung et al., 2020 | H. influenzae | 32 μg/mL |

| Leung et al., 2020 | Chlamydia | Selective activity observed |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant strains.

Anticancer Potential

The compound's structural characteristics also suggest potential anticancer activity. Research has indicated that similar compounds demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 (liver cancer) | 0.1 |

| Compound B | MCF7 (breast cancer) | 2.5 |

These results highlight the need for further exploration into the anticancer efficacy of this compound.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that derivatives of the compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was essential for enhancing this activity .

- Toxicity Assessments : Toxicological evaluations indicated that while some derivatives exhibited promising antibacterial effects, they also required careful assessment for cytotoxicity towards human cells. This balance is crucial for drug development .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the dichlorophenyl group significantly influenced biological activity. For example, replacing chlorine with other substituents altered both potency and selectivity against various pathogens .

化学反応の分析

Substitution Reactions

The chlorine atoms on the aromatic ring undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanistic Insight :

The electron-withdrawing effect of chlorine atoms activates the ring for NAS. For example, hydroxylation proceeds via a copper-catalyzed mechanism where hydroxide ions attack the para position relative to the ethylamine group. Fluorination under microwave conditions enhances reaction efficiency by reducing decomposition .

Oxidation Reactions

The ethylamine side chain is susceptible to oxidation, forming imines or nitro compounds.

Key Finding :

Controlled oxidation with KMnO₄ selectively converts the ethylamine group to a carboxylic acid without affecting the chlorine substituents . Over-oxidation can lead to nitro derivatives, as observed in ozonolysis .

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenation.

Note : Catalytic hydrogenation cleaves the C–N bond, yielding phenethylamine derivatives , while NaBH₄ selectively reduces imine intermediates .

Cross-Coupling Reactions

The aryl chloride groups enable palladium-catalyzed couplings.

Optimization :

Suzuki couplings require anhydrous conditions and elevated temperatures (80–100°C) to achieve high yields . The Buchwald-Hartwig reaction facilitates C–N bond formation with aryl halides .

Acylation and Alkylation

The primary amine reacts with acyl chlorides or alkyl halides.

Scope :

Acylation proceeds rapidly under mild conditions, while alkylation requires polar aprotic solvents and heating .

特性

IUPAC Name |

3,4-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKQGMBZOYBQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549929 | |

| Record name | 3,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17847-40-4 | |

| Record name | 3,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。